An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone. Its structural analogy to endogenous purines makes it a privileged core for developing potent kinase inhibitors and other therapeutic agents.[1] The precise characterization of novel derivatives is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property, and advancing a compound through the development pipeline. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative: 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid . Our approach is grounded in the principle of orthogonal verification, where data from disparate analytical techniques converge to build an irrefutable structural model.
The Strategic Approach to Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation.[2] For a heterocyclic system like 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, our strategy integrates several analytical pillars: Mass Spectrometry to define the molecular formula, Vibrational Spectroscopy (FT-IR) to identify key functional groups, Nuclear Magnetic Resonance (NMR) Spectroscopy to map the molecular skeleton and connectivity, and ultimately, X-ray Crystallography for definitive three-dimensional confirmation.
The logical flow of this process is designed to be self-validating. Each step provides data that informs the next, progressively refining our structural hypothesis until all experimental observations are consistent with a single, unambiguous structure.
Caption: A strategic workflow for structure elucidation.
Synthesis and Sample Preparation
While numerous pathways exist for pyrazolopyrimidine synthesis, a common and reliable method for obtaining the target carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[3][4]
Protocol 1: Synthesis via Saponification
-
Dissolution: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add an excess of an aqueous base (e.g., 2M NaOH or LiOH) to the solution.[5]
-
Reaction Monitoring: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The carboxylic acid product should precipitate out of the solution.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water or by preparative HPLC.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Causality: Before delving into complex connectivity, we must first establish the elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of a unique molecular formula.[6][7][8]
Protocol 2: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-Negative
-
Capillary Voltage: -3.5 kV
-
Fragmentor Voltage: 120 V
-
Mass Range: 50-500 m/z
-
Internal Calibrant: Use a known reference standard (e.g., purine, H-P-G) to ensure sub-ppm mass accuracy.
-
-
Data Analysis: Identify the deprotonated molecule [M-H]⁻. Compare the measured accurate mass with the theoretical mass for the proposed formula C₆H₄N₄O₂.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₄N₄O₂ | Based on hypothesized synthesis. |
| Monoisotopic Mass | 164.0338 g/mol | Calculated for C₆H₄N₄O₂. |
| Observed Ion [M-H]⁻ | ~163.0265 m/z | The carboxylic acid is expected to readily deprotonate. |
| Mass Accuracy | < 5 ppm | Standard for confirming elemental composition.[1] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Causality: FT-IR provides rapid and unambiguous evidence for the presence of key functional groups.[9][10] For our target molecule, we are specifically looking for confirmation of the carboxylic acid moiety (O-H and C=O stretches) and the N-H bonds of the pyrazole ring.
Protocol 3: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance for Structure |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong band | Confirms the presence of the highly hydrogen-bonded hydroxyl group.[11] |
| ~3100 | N-H stretch (Pyrazole) | Medium, sharp band | Indicates the N-H bond on the pyrazole ring. |
| ~1720-1700 | C=O stretch (Carboxylic Acid) | Strong, sharp band | Confirms the carbonyl of the carboxylic acid, conjugated with the pyrimidine ring. |
| 1640-1550 | C=N, C=C stretches (Aromatic) | Multiple strong to medium bands | Characteristic of the fused heterocyclic ring system.[12] |
| 1300-1200 | C-O stretch (Carboxylic Acid) | Medium to strong band | Corresponds to the carbon-oxygen single bond of the acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[13] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows us to piece together the entire molecular framework, proton by proton, carbon by carbon.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (N-H and COOH).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments to Run:
-
¹H NMR
-
¹³C NMR {¹H decoupled}
-
DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation and Predicted Spectra
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0-14.0 ppm (s, 1H, br): This very broad singlet, which is exchangeable with D₂O, is characteristic of the carboxylic acid proton.
-
~8.8 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H6).
-
~8.3 ppm (s, 1H): Aromatic proton on the pyrazole ring (H3).
-
~14.5 ppm (s, 1H, br): The N-H proton of the pyrazole ring, often broad and exchangeable with D₂O. Its chemical shift can be highly variable.
¹³C NMR (101 MHz, DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (C4-COOH).[14]
-
~158 ppm: Quaternary carbon C4.
-
~155 ppm: Quaternary carbon C7a.
-
~152 ppm: CH carbon C6.
-
~135 ppm: CH carbon C3.
-
~105 ppm: Quaternary carbon C3a.
2D NMR - The Connectivity Puzzle: The true power of NMR lies in 2D correlation experiments, which connect the proton and carbon skeletons.[15][16]
-
HSQC: This experiment will show direct, one-bond correlations. We expect to see cross-peaks connecting the proton at ~8.8 ppm to the carbon at ~152 ppm (H6 to C6) and the proton at ~8.3 ppm to the carbon at ~135 ppm (H3 to C3). This definitively assigns the protonated carbons.
-
HMBC: This is the key experiment for establishing the overall framework by showing correlations over 2-3 bonds. It validates the fusion of the rings and the position of the carboxylic acid.
Caption: Predicted key 2- and 3-bond ¹H-¹³C HMBC correlations.
Self-Validation through HMBC: The observation of a correlation from the pyrimidine proton (H6) to the pyrazole-pyrimidine fusion carbon (C7a) and from the pyrazole proton (H3) to the same carbon (C7a) provides undeniable proof of the fused ring system. Crucially, a correlation from H6 to the quaternary carbon C4, which is adjacent to the carboxylic acid carbonyl, confirms the substituent's position.
Single-Crystal X-ray Crystallography: The Final Word
Protocol 5: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., in ethanol or DMF), or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[14] Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data to achieve a low R-factor, indicating a good fit between the model and the data.[17]
The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding network involving the carboxylic acid and the pyrazole N-H, confirming the planarity of the fused ring system.
Conclusion
The structure elucidation of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a case study in modern analytical chemistry. By strategically employing a suite of orthogonal techniques—HRMS, FT-IR, multidimensional NMR, and X-ray crystallography—we move from a molecular formula to a complete, validated 3D structure. Each experiment is chosen for the specific and complementary information it provides, creating a self-validating workflow that ensures the highest degree of scientific confidence. This rigorous approach is fundamental to advancing chemical research and drug development.
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